

Crystallographic Structure of Azvudine Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name: Azvudine hydrochloride

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For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: Azvudine is a nucleoside reverse transcriptase inhibitor with documented antiviral activity against HIV, HBV, and HCV. This document provides a technical overview of the available structural information for **Azvudine hydrochloride**. Despite a comprehensive search of scientific literature, patent databases, and crystallographic repositories, the specific single-crystal X-ray diffraction data for **Azvudine hydrochloride**, including unit cell dimensions, space group, and other crystallographic parameters, is not publicly available at the time of this report. However, this guide furnishes a generalized experimental protocol for determining the crystallographic structure of a small molecule like **Azvudine hydrochloride**, details its known mechanism of action with accompanying signaling pathway diagrams, and presents its chemical and physical properties.

Chemical and Physical Properties of Azvudine

While the specific crystal structure remains elusive in public records, key chemical and physical properties of Azvudine and its hydrochloride salt have been documented. These are summarized in the table below.

Property	Value
IUPAC Name	4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1]
Molecular Formula	C ₉ H ₁₁ FN ₆ O ₄ [1]
Molecular Weight	286.22 g/mol [2]
CAS Number	1011529-10-4[1]
Chemical Names	2'-deoxy-2'-β-fluoro-4'-azidocytidine, FNC, RO-0622[1]
Molecular Formula (HCl)	C ₉ H ₁₂ ClFN ₆ O ₄ [3]
Molecular Weight (HCl)	322.68 g/mol [3]
CAS Number (HCl)	1333126-31-0[3]

Antiviral Mechanism of Action

Azvodine functions as a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits viral replication. Its primary mechanism involves the termination of viral DNA chain elongation by acting as a competitive inhibitor of viral reverse transcriptase.

Signaling Pathway for Antiviral Activity

The metabolic activation and subsequent action of Azvodine can be represented in the following signaling pathway.

Fig. 1: Metabolic activation and mechanism of action of Azvodine.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a small molecule like **Azvodine hydrochloride** is achieved through single-crystal X-ray diffraction. The following is a generalized protocol outlining the key steps involved in this process.

Crystallization

The initial and often most challenging step is to grow a single crystal of high quality, typically with dimensions greater than 0.1 mm in all directions. Common methods for small molecule crystallization include:

- **Slow Evaporation:** A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.
- **Vapor Diffusion:** A solution of the compound is placed in a sealed container with a precipitant. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- **Cooling Crystallization:** A saturated solution at a higher temperature is gradually cooled, causing the solubility to decrease and crystals to form.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector. Key aspects of data collection include:

- **X-ray Source:** Monochromatic X-rays, often from a copper or molybdenum source, are used.
- **Temperature:** Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
- **Data Set:** A complete data set is collected by rotating the crystal through a specific angular range.

Structure Solution and Refinement

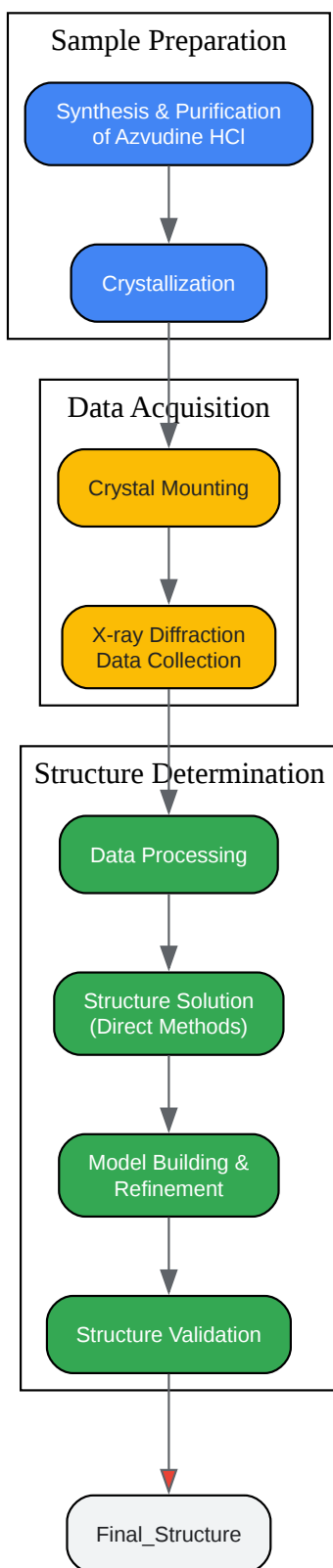
The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The phases of the diffracted X-rays are then determined to generate an initial electron density map.

- **Structure Solution:** For small molecules, direct methods are commonly used to solve the phase problem.

- **Model Building:** An initial model of the molecule is built into the electron density map.
- **Refinement:** The atomic coordinates and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

Workflow Diagram

The logical flow of determining a crystal structure can be visualized as follows:



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Fig. 2: Generalized workflow for small molecule X-ray crystallography.

Conclusion

While the precise crystallographic structure of **Azvudine hydrochloride** is not publicly documented, this guide provides a framework for understanding its chemical nature, mechanism of action, and the experimental procedures required for its structural elucidation. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into private or proprietary databases may be necessary to obtain the specific crystallographic data for **Azvudine hydrochloride**.

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